molecular formula C12H15ClN2 B8603189 6-Chlorospiro[indoline-3,4'-piperidine]

6-Chlorospiro[indoline-3,4'-piperidine]

Cat. No. B8603189
M. Wt: 222.71 g/mol
InChI Key: QASQEQURBCSOQN-UHFFFAOYSA-N
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Description

6-Chlorospiro[indoline-3,4'-piperidine] is a useful research compound. Its molecular formula is C12H15ClN2 and its molecular weight is 222.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chlorospiro[indoline-3,4'-piperidine] suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chlorospiro[indoline-3,4'-piperidine] including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Chlorospiro[indoline-3,4'-piperidine]

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

6-chlorospiro[1,2-dihydroindole-3,4'-piperidine]

InChI

InChI=1S/C12H15ClN2/c13-9-1-2-10-11(7-9)15-8-12(10)3-5-14-6-4-12/h1-2,7,14-15H,3-6,8H2

InChI Key

QASQEQURBCSOQN-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CNC3=C2C=CC(=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

HCl (4.0 N in dioxane, 10 mL, 40 mmol, 7.1 equiv) was added to a solution of 1,1-dimethylethyl 4-(4-chloro-2-fluorophenyl)-4-cyano-1-piperidinecarboxylate (1.9 g, 5.6 mmol, 1 equiv) in 1,4-dioxane (25 mL) at 23° C. The resulting solution was warmed to 45° C. and stirred for 1 hour (white precipitation formed). The suspension was concentrated to afford 4-(4-chloro-2-fluorophenyl)-4-piperidinecarbonitrile as a pale-yellow solid. EtOH (1.6 mL, 38.1 mmol, 6.8 equiv) was slowly added to a suspension of lithium aluminium hydride (LAH) (1.15 g, 30.3 mmol, 5.4 equiv) in glyme (16 mL) at 0° C. The resulting suspension was heated to reflux and stirred for 5 min. A suspension of the newly prepared 4-(4-chloro-2-fluorophenyl)-4-piperidinecarbonitrile in glyme (10 mL) was added in portions. The resulting brown suspension was refluxed for 1 h, then cooled to 0° C. Water (8 mL) was added slowly at 0° C. and the resulting suspension was warmed to room temperature and stirred for 30 min. The suspension was filtered through Celite pad and the solid was rinsed with CH2Cl2 (200 mL). The filtrate was dried over anhydrous potassium carbonate. The dried solution was concentrated. The residue was purified by reverse phase C18 column to afford 6-chloro-1,2-dihydrospiro[indole-3,4′-piperidine] as a white powder (1.2 g, 5.4 mmol, 96%). MS (ES) m/e 223 [M+H]+.
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
4-(4-chloro-2-fluorophenyl)-4-piperidinecarbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three

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